molecular formula C17H22N4OS B2736081 4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448074-76-7

4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No. B2736081
M. Wt: 330.45
InChI Key: QGVSETLUQQFGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor of protein kinase, which is an enzyme that plays a crucial role in the regulation of cell growth and division.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to 4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide possess significant antimicrobial properties. For instance, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a spectrum of bacteria and fungi. These compounds exhibit promising antimicrobial efficacy, highlighting their potential as lead compounds for developing new antimicrobial agents (Patel et al., 2012).

Antitumor and Anticancer Applications

Certain derivatives have been explored for their anticancer activities. Compounds incorporating the thiazolo[3,2-a]benzimidazole moiety, for example, have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies provide a foundation for further investigation into the anticancer potential of these compounds, offering a pathway for the development of new anticancer therapies (Al-Omran et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, similar in structure to the compound , have been identified as effective corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate significant efficiency in protecting steel against corrosion, suggesting their utility in industrial applications where corrosion resistance is critical (Hu et al., 2016).

Neuropharmacological Properties

Some piperidine derivatives exhibit neuropharmacological activities, such as anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating neurological disorders. These findings suggest that structurally similar compounds could be explored for their neuroprotective properties, offering insights into novel treatments for dementia and related conditions (Sugimoto et al., 1990).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds are of significant interest, providing insights into their chemical properties and potential applications. Studies have detailed the synthesis of various derivatives, examining their structural characteristics through spectroscopic methods and, in some cases, X-ray crystallography. These investigations contribute to a deeper understanding of the compound's chemical behavior and potential utility across different scientific domains (Stanovnik et al., 2002).

properties

IUPAC Name

4-(dimethylamino)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-20(2)15-5-3-13(4-6-15)16(22)19-14-7-10-21(11-8-14)17-18-9-12-23-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVSETLUQQFGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

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